2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone
CAS No.:
Cat. No.: VC19828624
Molecular Formula: C13H17ClN4O2
Molecular Weight: 296.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN4O2 |
|---|---|
| Molecular Weight | 296.75 g/mol |
| IUPAC Name | 2-chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C13H17ClN4O2/c14-6-13(19)18-4-3-10(7-18)20-12-5-11(15-8-16-12)17-9-1-2-9/h5,8-10H,1-4,6-7H2,(H,15,16,17) |
| Standard InChI Key | RKYCIIGZYZCNQU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NC2=CC(=NC=N2)OC3CCN(C3)C(=O)CCl |
Introduction
2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone is a synthetic organic compound with a complex molecular structure, featuring a chloro group, a pyrimidine ring, and a pyrrolidine moiety. Its CAS number is 1417789-60-6, and it has a molecular weight of 296.75 g/mol. The compound's molecular formula is C13H17ClN4O2, indicating a diverse range of potential biological activities and applications in medicinal chemistry, particularly in drug development targeting cancer and other diseases .
Biological Activities and Potential Applications
Research indicates that 2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone exhibits notable biological activities, particularly in pharmacology. It has been investigated for its potential as an anti-cancer agent due to its ability to inhibit specific pathways involved in tumor growth and proliferation. The compound's structural components suggest possible interactions with various biological targets, including enzymes and receptors involved in cellular signaling.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone, each exhibiting unique properties:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 6-Chloro-N-(2-chloro-4-methylpyridin-3-yl)-2-(cyclopropylamino)nicotinamide | 1797987-49-5 | C13H11Cl2N5O | Contains a nicotinamide structure |
| 2-Chloro-N-(2-chlorophenyl)ethanamide | 14896046 | C8H7Cl2NO | Features a phenyl ring |
| 5-Amino-N-(5-chloro-pyrimidin-4-yloxy)-cyclopentane | 1402150-32-6 | C9H12ClN3O | Contains an amino group |
These compounds differ primarily in their functional groups and core structures, influencing their biological activities and potential applications.
Research Findings and Future Directions
Studies on the interactions of 2-Chloro-1-[3-[6-(cyclopropylamino)pyrimidin-4-yl]oxypyrrolidin-1-yl]ethanone with biological macromolecules have provided insights into its mechanism of action. It is believed to bind selectively to certain receptors or enzymes, modulating their activity and influencing downstream signaling pathways. These interactions are crucial for understanding its therapeutic potential and optimizing its pharmacological properties. Further research is needed to fully explore its clinical applications and potential as a therapeutic agent.
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